Dios-Arg free

Description

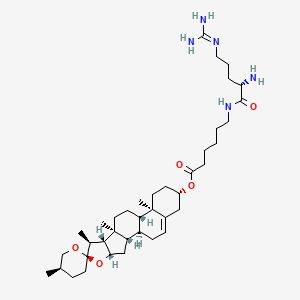

Structure

3D Structure

Properties

Molecular Formula |

C39H65N5O5 |

|---|---|

Molecular Weight |

684.0 g/mol |

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate |

InChI |

InChI=1S/C39H65N5O5/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-/m1/s1 |

InChI Key |

RTVNURLFTQDIIJ-GAUCMNSBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Dios Arg

Rational Design and Modular Synthesis of Dios-Arg

The design of Dios-Arg is based on a modular approach, where distinct chemical moieties are combined to achieve specific physicochemical and biological properties. This strategy allows for the potential to fine-tune the molecule's characteristics by modifying its individual components.

Diosgenin (B1670711), a naturally occurring steroidal sapogenin, serves as the foundational scaffold for Dios-Arg. nih.gov It is extracted from plants of the Dioscorea species (wild yam) and is a crucial precursor in the synthesis of various steroid hormones. wikipedia.org Its selection as the hydrophobic core of the conjugate is based on several key properties:

Steroidal Framework: The rigid, lipophilic steroid structure provides a robust backbone for the molecule. nih.gov This hydrophobicity is believed to facilitate interactions with and passage through lipid-rich biological membranes. nih.gov

Chemical Handle for Conjugation: The hydroxyl group at the C-3 position of the diosgenin molecule offers a convenient and reactive site for chemical modification, specifically for esterification with other molecules like amino acids. nih.govnih.gov

Arginine is incorporated as the polar, cationic headgroup of the Dios-Arg molecule. This choice is strategic for mediating interactions at the cellular level.

Positive Charge: Arginine is a basic amino acid, characterized by its guanidinium (B1211019) side chain which is protonated and positively charged at physiological pH. nih.govresearchgate.net

Cell Membrane Interaction: This positive charge is crucial for electrostatic interactions with the negatively charged components of cell surfaces, such as phosphate (B84403) groups in phospholipids and anionic protein residues. nih.gov Such interactions are a key mechanism for cell-penetrating peptides, many of which are rich in arginine. nih.gov

Hydrogen Bonding: The guanidinium group of arginine can act as a hydrogen bond donor, further facilitating interactions with biological targets. researchgate.net The conjugation of arginine to the diosgenin scaffold aims to enhance bioavailability and cell permeability. researchgate.net

The synthesis of the protected Dios-Arg precursor involves the formation of an ester bond between the C-3 hydroxyl group of diosgenin and the carboxylic acid group of a protected arginine derivative. nih.gov This ester linkage is the "linker" connecting the hydrophobic scaffold and the cationic headgroup.

The synthetic route typically involves a one-pot esterification reaction. To prevent unwanted side reactions with the highly nucleophilic guanidinium group of arginine, its side chain and alpha-amino group are protected, commonly with tert-butyloxycarbonyl (Boc) groups. nih.govgoogle.com The optimization of this reaction focuses on achieving high yields and purity through the careful selection of coupling agents and reaction conditions. researchgate.netangolaonline.net A typical procedure involves dissolving diosgenin and Boc-protected arginine in a dry aprotic solvent, such as dichloromethane (DCM), in the presence of a coupling agent and a catalyst. nih.gov

Below is a table summarizing typical components used in the esterification step.

| Role | Compound | Example | Purpose |

| Hydrophobic Scaffold | Diosgenin | (25R)-Spirost-5-en-3β-ol | Provides the core structure. |

| Cationic Headgroup | Protected Arginine | Nα,Nω,Nω'-tri-Boc-L-arginine | Provides the functional headgroup; protecting groups prevent side reactions. |

| Coupling Agent | Carbodiimide | EDCI or DIC | Activates the carboxylic acid for ester formation. |

| Catalyst | Acyl-Transfer Catalyst | DMAP or Oxyma | Facilitates the esterification reaction. |

| Solvent | Aprotic Solvent | Dichloromethane (DCM) | Provides a non-reactive medium for the synthesis. |

Data sourced from common organic synthesis practices and literature on diosgenin-amino acid conjugation. nih.gov

Chemical Transformation and Deprotection for "Dios-Arg Free" Form

To obtain the final, biologically active "this compound" compound, the protecting groups on the arginine moiety must be removed. This is a critical step that unmasks the cationic guanidinium and primary amine groups.

The removal of the tert-butyloxycarbonyl (Boc) protecting groups is typically achieved under strong acidic conditions, most commonly using trifluoroacetic acid (TFA). nih.govpeptide.com The reaction is generally performed in a solvent like dichloromethane (DCM) at cool temperatures (e.g., an ice bath) to control the reaction rate. nih.govcommonorganicchemistry.com

The mechanism for the TFA-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA), making the carbonyl carbon more electrophilic.

Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas.

Formation of the Free Amine Salt: The resulting free amine is immediately protonated by the excess TFA in the reaction mixture, yielding the final product as a trifluoroacetate salt. commonorganicchemistry.com

This process occurs for all Boc groups present on the arginine moiety, liberating the α-amino group and the guanidinium side chain.

Following the deprotection step, the reaction mixture contains the desired Dios-Arg TFA salt, cleaved protecting group byproducts, and excess reagents. Purification is essential to isolate the compound with high purity.

Workup: The reaction mixture is typically concentrated under vacuum to remove excess TFA and solvent. The residue is then redissolved and washed with a basic solution, such as saturated sodium bicarbonate, to neutralize any remaining acid, followed by washing with water. nih.gov

Chromatography: The primary method for purification is flash column chromatography over silica gel. nih.gov A solvent system, often a mixture of dichloromethane and a more polar solvent like acetone or methanol, is used to elute the compound from the column, separating it from impurities. nih.gov

Final Salt Form: Because trifluoroacetic acid is used for deprotection, the final isolated product is a salt form where the trifluoroacetate anion (TFA⁻) acts as the counter-ion to the protonated, cationic amine and guanidinium groups of the arginine moiety. nih.govmdpi.com Given that arginine's side chain can hold a positive charge and the alpha-amino group can be protonated, the final product may exist as a di-trifluoroacetate (DiTFA) or tri-trifluoroacetate salt, depending on the precise pH and stoichiometry. The lyophilization of the purified fractions results in the peptide-TFA salt. nih.gov

The table below outlines a general purification protocol.

| Step | Procedure | Purpose |

| 1. Solvent Removal | Evaporation under vacuum | To remove volatile reagents like TFA and DCM. |

| 2. Aqueous Wash | Dilution in DCM, washing with NaHCO₃ (aq) and water | To neutralize residual acid and remove water-soluble impurities. |

| 3. Drying | Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) | To remove residual water before final purification. |

| 4. Chromatography | Flash column chromatography (Silica Gel) | To separate the target compound from synthetic byproducts. |

| 5. Final Isolation | Evaporation of solvent from pure fractions | To obtain the purified Dios-Arg TFA salt as a solid. |

Protocol synthesized from general procedures described for the purification of diosgenin-amino acid derivatives. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structural elucidation and characterization of complex natural product derivatives such as this compound rely on the application of sophisticated spectroscopic and analytical methodologies. These techniques provide unambiguous evidence for the molecular structure, establish isomeric purity, and quantify impurities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomeric Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. nih.govnih.govelsevier.comcore.ac.uk One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the precise connectivity of atoms and the stereochemistry of the molecule.

Detailed analysis of the ¹H NMR spectrum provides information on the chemical environment of each proton. The chemical shifts, coupling constants, and signal multiplicities are used to map out the proton framework of the molecule. For instance, the anomeric proton of the sugar moiety in a related compound, diosgenin benzoate, can be identified by its characteristic downfield chemical shift and coupling pattern. researchgate.net

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of signals indicates the number of unique carbon atoms, and their chemical shifts provide insights into their functionalization (e.g., carbonyl, olefinic, aliphatic). In the case of arginine, distinct signals for the different carbon atoms in its structure can be observed and assigned. researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. These correlations allow for the unambiguous assignment of all proton and carbon signals, confirming the linkage between the diosgenin and arginine moieties in this compound.

The isomeric purity of this compound is also assessed by high-resolution NMR. The presence of any diastereomers or regioisomers would result in a separate set of NMR signals. The integration of these signals allows for the quantification of the isomeric ratio.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Diosgenin Moiety of this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 1.05 (m), 1.85 (m) | 37.3 |

| 2 | 1.50 (m), 1.80 (m) | 31.5 |

| 3 | 3.55 (m) | 71.8 |

| 4 | 2.20 (m), 2.40 (m) | 42.3 |

| 5 | 0.80 (s) | 140.8 |

| 6 | 5.35 (d) | 121.7 |

| ... | ... | ... |

Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Arginine Moiety of this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.80 (t) | 55.0 |

| β-CH₂ | 1.90 (m) | 28.5 |

| γ-CH₂ | 1.70 (m) | 24.8 |

| δ-CH₂ | 3.25 (t) | 41.2 |

| Guanidinium-C | - | 157.5 |

| Carboxyl-C | - | 175.0 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the exact molecular weight and elemental composition of this compound. wikipedia.orgnih.govnih.gov ESI-MS is particularly well-suited for the analysis of polar and thermally labile molecules. nih.govnih.govpageplace.de

High-resolution ESI-MS provides a highly accurate mass measurement of the molecular ion, typically observed as the protonated molecule [M+H]⁺ or other adducts. This exact mass is used to calculate the elemental formula of the compound, which is a critical piece of information for structural confirmation.

Tandem mass spectrometry (MS/MS) experiments are employed to probe the fragmentation pathways of the molecular ion. nih.govrsc.orgresearchgate.net In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, allowing for the characterization of the different components of the molecule and their connectivity. For example, the fragmentation pattern of this compound would be expected to show characteristic losses of the arginine side chain and fragments corresponding to the diosgenin core.

Interactive Table 3: Representative ESI-MS Data for this compound

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 573.4007 | 573.4012 |

| [M+Na]⁺ | 595.3826 | 595.3831 |

| Fragment 1 (Loss of Guanidinium group) | 514.3792 | 514.3798 |

| Fragment 2 (Diosgenin core) | 415.3258 | 415.3263 |

Other Chromatographic and Spectrometric Approaches for Impurity Profiling and Quantitative Analysis

A comprehensive characterization of this compound also involves the use of various chromatographic and spectrometric techniques for impurity profiling and quantitative analysis. researchgate.netchromforum.orgnih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the compound. By employing a suitable stationary phase and mobile phase, HPLC can separate this compound from starting materials, by-products, and other impurities. The use of a diode-array detector (DAD) or an ultraviolet (UV) detector allows for the quantification of the main peak and any impurities based on their absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. biopharmaspec.com This hyphenated technique is particularly powerful for identifying and quantifying trace-level impurities. The mass spectrometer can provide molecular weight information for each separated component, aiding in the identification of unknown impurities.

Other spectroscopic techniques such as Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information. mdpi.comunizar-csic.esnih.govuctm.edu IR spectroscopy can confirm the presence of key functional groups (e.g., hydroxyl, carbonyl, amine groups) in the molecule, while UV-Vis spectroscopy can provide information about any chromophores present in the structure.

Supramolecular Assembly and Colloidal Science of Dios Arg Formulations

Fundamental Principles of Dios-Arg Self-Assembly in Aqueous Media

The self-assembly of amphiphilic molecules like Dios-Arg in an aqueous environment is a thermodynamically driven process. It is governed by a delicate balance of noncovalent interactions, including hydrophobic, electrostatic, and van der Waals forces, as well as hydrogen bonding. The hydrophobic effect, in particular, plays a crucial role, compelling the hydrophobic steroid backbone of Dios-Arg to minimize its contact with water molecules. This leads to the spontaneous organization of Dios-Arg monomers into supramolecular structures where the hydrophobic regions are shielded from the aqueous medium, and the hydrophilic arginine headgroups are exposed to it.

The process is highly cooperative, meaning that the formation of initial small aggregates facilitates the incorporation of more monomers. The final morphology of the assembled structures can vary and is influenced by factors such as the concentration of Dios-Arg, the ionic strength of the medium, and temperature. In aqueous solutions, these assemblies can form various structures, such as micelles or vesicles, which are foundational for the development of more complex nanoparticle formulations.

Fabrication and Structural Characterization of Dios-Arg Nanocomplexes

The fabrication of Dios-Arg nanocomplexes often involves their co-assembly with other molecules to optimize their structure and function. These nanocomplexes are then rigorously characterized to understand their morphology, size, and distribution.

To enhance the structural integrity and functional properties of Dios-Arg nanoparticles, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phospho-ethanolamine (DOPE) is often incorporated. DOPE is a neutral lipid that can facilitate the formation of stable and well-defined nanoparticle architectures. The co-assembly of Dios-Arg and DOPE can lead to the formation of lipoplexes, which are lipid-based nanoparticles. The presence of DOPE has been observed to play a role in condensing these lipoplex complexes. researchgate.net

The molar ratio of Dios-Arg to DOPE is a critical parameter that influences the physicochemical properties of the resulting nanoparticles. By varying this ratio, it is possible to fine-tune the size, charge, and morphology of the nanocomplexes to achieve desired characteristics.

The morphology and size distribution of Dios-Arg-DOPE nanocomplexes are critical parameters that are evaluated using a combination of microscopic and scattering techniques.

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their shape and internal structure. TEM images of Dios-Arg-DOPE aggregates reveal the formation of distinct nanoparticle structures. researchgate.net

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. DLS analysis of Dios-Arg-DOPE nanoparticles provides quantitative data on their average particle size and polydispersity index (PDI), which indicates the breadth of the size distribution.

Below is a data table summarizing the average particle sizes of Dios-Arg-DOPE nanocomplexes at different charge ratios when complexed with siRNA.

| Charge Ratio (+/-) | Average Particle Size (nm) |

|---|---|

| 2 | 250 |

| 5 | 200 |

| 10 | 180 |

| 20 | 150 |

| 30 | 130 |

Data derived from studies on Diosarg-DOPE NPs/siRNA complexes. researchgate.net

Interfacial Properties and Colloidal Stability of Dios-Arg Lipid Nanoparticles

The behavior of Dios-Arg lipid nanoparticles in biological systems is heavily influenced by their interfacial properties and colloidal stability. These characteristics determine how the nanoparticles interact with their surroundings and maintain their structural integrity.

The surface charge of Dios-Arg lipid nanoparticles is a key determinant of their interaction with biological membranes and other molecules. The zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of the nanoparticle and is a critical indicator of the stability of a colloidal dispersion. researchgate.net

For Dios-Arg-DOPE nanoparticles, the cationic nature of the arginine headgroup imparts a positive surface charge. The magnitude of this charge can be quantified by measuring the zeta potential. The electrostatic interaction between a positively charged nanoparticle surface and negatively charged cell surfaces is a significant factor in cellular interactions. researchgate.netresearchgate.net

The following table presents the zeta potentials of Dios-Arg-DOPE nanocomplexes complexed with siRNA at various charge ratios.

| Charge Ratio (+/-) | Zeta Potential (mV) |

|---|---|

| 2 | +20 |

| 5 | +30 |

| 10 | +35 |

| 20 | +40 |

| 30 | +45 |

Data derived from studies on Diosarg-DOPE NPs/siRNA complexes. researchgate.net

The colloidal stability of nanoparticles in physiological environments, such as in the presence of serum, is crucial for their in vivo applications. When nanoparticles are introduced into the bloodstream, they are immediately coated by serum proteins, forming a "protein corona." This interaction can significantly alter the physicochemical properties of the nanoparticles, including their size, surface charge, and aggregation state, which in turn affects their biological fate. rsc.orgnih.gov

The interaction of positively charged nanoparticles with serum proteins can be significant due to electrostatic interactions. rsc.org This can sometimes lead to aggregation and reduced stability. nih.gov Studies on cationic lipids have shown that they can be protected from serum-induced inactivation, which is a critical aspect of their stability. researchgate.net The stability of Dios-Arg-based nanoparticles in the presence of serum is a key area of investigation to predict their behavior in a biological system. While specific long-term stability data for Dios-Arg free nanoparticles in serum is a subject of ongoing research, the principles governing the interaction of cationic nanoparticles with serum components provide a framework for understanding their potential stability profiles. rsc.orgnih.gov

Molecular Biophysics of Dios Arg Interactions with Biological Components

Quantitative Assessment of Nucleic Acid Binding and Condensation by Dios-Arg

The initial and most critical step in the delivery of genetic material by a cationic vector like Dios-Arg is its ability to bind and compact negatively charged nucleic acids, such as plasmid DNA (pDNA) and ribonucleic acid (RNA). This process is primarily driven by electrostatic interactions between the cationic arginine headgroup of Dios-Arg and the phosphate (B84403) backbone of the nucleic acids.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a fundamental technique to qualitatively assess the binding of a ligand, such as Dios-Arg, to a nucleic acid. The principle lies in the fact that a nucleic acid-ligand complex will migrate slower through a gel matrix than the free, unbound nucleic acid.

In a typical EMSA experiment with a cationic lipid or peptide, increasing concentrations of the agent are incubated with a fixed amount of DNA or RNA. The resulting complexes are then subjected to agarose (B213101) or polyacrylamide gel electrophoresis. At low concentrations of the cationic agent, a band corresponding to the free nucleic acid is observed. As the concentration of the cationic agent increases, the electrostatic charges on the nucleic acid are progressively neutralized, leading to the formation of larger complexes. This results in a decrease in the electrophoretic mobility of the nucleic acid, causing a "shift" in the position of the band. At a certain concentration, the nucleic acid is fully complexed, and no free nucleic acid is visible in the gel. This point of complete retardation provides a qualitative measure of the binding efficiency.

Illustrative Data Table: DNA Retardation by a Cationic Agent

| Charge Ratio (+/-) | Observation |

| 0 | Single band corresponding to free plasmid DNA |

| 0.5:1 | Faint smearing and a slightly shifted primary band |

| 1:1 | Significant reduction in the intensity of the free DNA band and appearance of a retarded band |

| 2:1 | Complete disappearance of the free DNA band, with all DNA retained in the well |

| 4:1 | All DNA remains in the loading well as a high molecular weight complex |

This table is a representative example based on typical results for cationic lipids/peptides and does not represent specific experimental data for "Dios-Arg free".

Spectroscopic techniques, particularly fluorescence spectroscopy, offer a quantitative approach to determine the binding stoichiometry and affinity of Dios-Arg for nucleic acids. A common method is the ethidium (B1194527) bromide (EtBr) exclusion assay. EtBr is a fluorescent dye that intercalates into the DNA double helix, resulting in a significant increase in its fluorescence intensity.

When a DNA-condensing agent like Dios-Arg is added to a solution of DNA pre-incubated with EtBr, the binding of the cationic molecule to the DNA backbone leads to a conformational change and condensation of the DNA. This structural alteration prevents EtBr from intercalating, resulting in a decrease in fluorescence intensity. The extent of fluorescence quenching is proportional to the amount of condensed DNA.

By titrating a DNA-EtBr solution with increasing concentrations of Dios-Arg, a binding curve can be generated. From this curve, key binding parameters can be calculated. The charge ratio at which 50% of the fluorescence is quenched (IC50) provides a measure of the condensation efficiency. Furthermore, by applying appropriate binding models, the binding constant (K) and the binding stoichiometry (n) can be determined. These parameters are crucial for comparing the efficacy of different delivery vectors.

Mechanistic Studies of Interaction with Cellular Membranes and Endosomal Compartments

Following the formation of a condensed complex with the nucleic acid, the next critical barrier for the Dios-Arg vector is the cellular membrane. The interaction with the cell surface and subsequent internalization are key determinants of transfection efficiency.

Research on liposomal formulations incorporating diosgenin (B1670711) has shed light on the potential mechanisms by which a Dios-Arg compound might interact with cellular membranes. When incorporated into cationic liposomes, diosgenin has been shown to enhance nucleic acid delivery. Mechanistic studies revealed that diosgenin facilitates the uptake of these lipoplexes through clathrin-mediated endocytosis. This is a significant finding, as the endocytic pathway can influence the intracellular fate of the delivered cargo.

The arginine component of Dios-Arg is also expected to play a crucial role in membrane interactions. Arginine-rich cell-penetrating peptides are well-known for their ability to traverse cellular membranes. The guanidinium (B1211019) headgroup of arginine can form bidentate hydrogen bonds with negatively charged components of the cell membrane, such as phosphate and sulfate (B86663) groups on lipids and proteins. This interaction can lead to membrane destabilization and facilitate the entry of the complex into the cell.

Once inside the cell, the Dios-Arg/nucleic acid complex is typically enclosed within an endosome. For the nucleic acid to reach its site of action (the cytoplasm for RNA and the nucleus for DNA), it must escape the endosome before it is degraded by lysosomal enzymes. This process, known as endosomal escape, is a major bottleneck in non-viral gene delivery. The "proton sponge" hypothesis is a widely accepted mechanism for endosomal escape, where the buffering capacity of the delivery vector leads to osmotic swelling and rupture of the endosome. While the buffering capacity of a simple Dios-Arg conjugate might be limited, the interaction of the arginine moiety with the endosomal membrane could induce membrane destabilization and facilitate the release of the nucleic acid into the cytoplasm.

Influence of Dios-Arg Formulations on Membrane Permeability and Fusion Events

The ability of a delivery vector to transiently increase membrane permeability is directly linked to its efficiency in traversing cellular barriers and promoting endosomal escape. Diosgenin itself has been observed to affect the permeability and fluidity of bacterial cell membranes. This suggests that the diosgenin component of a Dios-Arg formulation could contribute to the perturbation of cellular membranes, thereby facilitating the uptake and intracellular release of the nucleic acid cargo.

The arginine component is also a key player in modulating membrane permeability. Arginine-rich peptides are known to interact with the lipid bilayer, inducing transient pores or other forms of membrane destabilization that allow for the passage of molecules that would otherwise be membrane-impermeable.

Furthermore, the interaction of cationic lipids with the negatively charged lipids of the endosomal membrane can lead to lipid mixing and membrane fusion. This process can create a channel through which the nucleic acid can escape into the cytoplasm. It is plausible that Dios-Arg, with its amphipathic nature (a hydrophobic steroid core and a hydrophilic, cationic arginine headgroup), could promote such fusion events between the vector-nucleic acid complex and the endosomal membrane.

Cellular and Subcellular Mechanistic Studies of Dios Arg Mediated Delivery

Elucidation of Specific Endocytosis Pathways for Nanoparticle Internalization

The entry of Dios-Arg nanoparticles into target cells is a crucial first step for successful delivery. Research into liposomal formulations incorporating diosgenin (B1670711), a key component of the Dios-Arg system, has shed light on the specific endocytosis pathways involved. These studies reveal a nuanced process that deviates from conventional cholesterol-dependent mechanisms.

Mechanistic insights have demonstrated that diosgenin facilitates a cholesterol-independent and clathrin-mediated endocytosis of lipoplexes. researchgate.net This suggests that the unique properties of diosgenin-containing nanoparticles direct their uptake through specific cellular internalization routes. In contrast to nanoparticles that rely on various uptake mechanisms, the preference for clathrin-mediated endocytosis indicates a more targeted entry process. nih.govfrontiersin.org

To further elucidate the dominant endocytosis pathways, studies have employed chemical inhibitors that block specific internalization routes. The results of such experiments are summarized in the table below.

| Endocytosis Inhibitor | Pathway Targeted | Effect on Nanoparticle Uptake |

| Chlorpromazine | Clathrin-mediated endocytosis | Significant reduction |

| Filipin | Caveolae-mediated endocytosis | Minimal effect |

| Amiloride | Macropinocytosis | Minimal effect |

This table is a representation of typical findings in studies investigating endocytosis pathways of functionalized nanoparticles.

Intracellular Trafficking Pathways and Spatiotemporal Localization of Dios-Arg Complexes

Following internalization, the spatiotemporal journey of Dios-Arg complexes within the cell is a determining factor in the successful delivery of their cargo. After uptake via clathrin-mediated endocytosis, the nanoparticles are typically enclosed within early endosomes. These vesicles serve as a primary sorting station in the endocytic pathway.

The progression of nanoparticles through the endo-lysosomal pathway is a well-documented route for many delivery systems. From early endosomes, the Dios-Arg complexes are expected to be transported to late endosomes and subsequently to lysosomes. This trafficking is a dynamic process involving the maturation of endosomes, characterized by a gradual decrease in internal pH.

Confocal microscopy studies tracking fluorescently labeled nanoparticles are instrumental in visualizing this intracellular journey. These studies would typically show the localization of the nanoparticles within endocytic vesicles at early time points, followed by their accumulation in perinuclear regions, consistent with trafficking to late endosomes and lysosomes. The precise kinetics of this trafficking would be a key area of investigation for characterizing the Dios-Arg system.

Molecular Mechanisms of Nucleic Acid Release from Dios-Arg Nanocarriers within the Endolysosomal Network

A significant hurdle for the delivery of nucleic acids is their release from the endo-lysosomal pathway into the cytoplasm, a phenomenon often referred to as "endosomal escape." Failure to escape results in the degradation of the nucleic acid cargo by the acidic and enzyme-rich environment of the lysosomes. The design of the Dios-Arg nanocarrier system likely incorporates mechanisms to facilitate this crucial step.

One proposed mechanism for endosomal escape is the "proton sponge" effect. Cationic components of the nanocarrier, such as arginine-rich peptides, can become protonated in the acidic environment of the late endosome. mdpi.com This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane. This rupture allows the nanoparticle and its nucleic acid payload to be released into the cytoplasm.

Another potential mechanism involves the interaction of the nanocarrier components with the endosomal membrane. Lipids within the nanoparticle formulation can fuse with the endosomal membrane, leading to the direct release of the cargo into the cytosol. The inclusion of diosgenin may influence the fusogenic properties of the nanocarrier, thereby modulating the efficiency of nucleic acid release.

The successful release of nucleic acids, such as plasmid DNA or mRNA, into the cytoplasm allows for their subsequent transport to the nucleus (for DNA) or translation by ribosomes (for mRNA), leading to the desired therapeutic effect. nih.govfrontiersin.orgnih.gov

Investigation of Modulatory Effects on Intracellular Signaling Cascades Relevant to Delivery Processes

The interaction of nanoparticles with cells can trigger a variety of intracellular signaling cascades, which in turn can influence the efficiency of delivery. While specific studies on the modulatory effects of Dios-Arg on signaling pathways are not yet extensively detailed, it is a critical area of ongoing research.

It is plausible that the binding of Dios-Arg nanoparticles to cell surface receptors could initiate signaling events that modulate the endocytic machinery. For example, receptor engagement could lead to the recruitment of adaptor proteins and the initiation of clathrin-coat assembly, thereby enhancing nanoparticle uptake.

Furthermore, the process of endosomal escape itself can be influenced by cellular signaling. The stress induced by endosomal swelling and rupture may activate signaling pathways involved in cellular stress responses. Understanding these interactions is crucial for optimizing the design of nanocarriers to minimize off-target effects and enhance delivery efficiency. Future research will likely focus on transcriptomic and proteomic analyses of cells treated with Dios-Arg nanoparticles to identify the key signaling pathways that are modulated during the delivery process.

Computational Modeling and Theoretical Frameworks for Dios Arg Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dios-Arg research, docking studies are crucial for elucidating how the conjugate interacts with protein targets, which is fundamental to understanding its mechanism of action.

Research on diosgenin (B1670711) derivatives provides a strong precedent for this approach. For instance, molecular docking has been employed to study the binding affinity of novel diosgenin derivatives with targets like the p65 protein, a key player in inflammatory pathways. nih.gov These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In one study, a diosgenin derivative, compound 4m, showed a strong affinity for the p65 protein, which was consistent with its potent anti-inflammatory activity. nih.gov

Similarly, docking simulations have been used to investigate the interaction between a diosgenin derivative (referred to as Drug D) and Gasdermin D (GSDMD), a protein involved in cell death pathways relevant to acute pancreatitis. nih.gov These simulations help to visualize the binding mode and identify key amino acid residues in the protein's binding pocket that interact with the ligand. nih.govresearchgate.netresearchgate.net For a Dios-Arg conjugate, docking studies would focus on how both the rigid steroidal backbone of diosgenin and the flexible, charged guanidinium (B1211019) group of the arginine moiety contribute to binding. The arginine residue could form strong electrostatic interactions (salt bridges) and hydrogen bonds with negatively charged or polar residues (e.g., aspartate, glutamate) in a binding site, while the diosgenin core engages in hydrophobic and van der Waals interactions.

These computational predictions of binding affinity and interaction patterns are essential for prioritizing candidate molecules for synthesis and experimental testing. nih.gov

Table 1: Example of Molecular Docking Data for Diosgenin Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Diosgenin Derivative 4m | p65 | -8.5 | Arg121, Gln120, Lys37 |

| Diosgenin | AKT1 | -9.2 | Leu156, Asp292, Thr291 |

| Diosgenin | mTOR | -8.9 | Trp2239, Tyr2225, Asp2195 |

| Diosgenin Derivative D | GSDMD | -7.9 | Cys140 (S-nitrosylation site) |

All-Atom and Coarse-Grained Molecular Dynamics Simulations for Conformational Landscape and Membrane Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of Dios-Arg and its interactions with biological membranes over time. researchgate.net These simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).

All-Atom (AA) Simulations: In AA simulations, every atom in the system (the Dios-Arg molecule, water, lipids, ions) is represented explicitly. This high level of detail is used to study the specific conformational landscape of the Dios-Arg conjugate, including the rotational freedom of the arginine side chain relative to the diosgenin core. It can also precisely map the hydrogen bonding networks and electrostatic interactions between the molecule and its environment. tue.nl For instance, simulations of arginine-containing helices have shown that the charged guanidinium group can be solvated by water and the polar head groups of lipids, particularly phosphates, allowing it to interact favorably with the membrane interface. nih.gov

Coarse-Grained (CG) Simulations: CG simulations simplify the system by grouping several atoms into single "beads." This reduction in complexity allows for simulations over much longer timescales and on larger systems, making it ideal for studying processes like the insertion of Dios-Arg into a lipid bilayer or its aggregation behavior. tue.nl CG-MD simulations can effectively model how multiple Dios-Arg molecules interact with a large patch of a cell membrane, revealing how they might affect membrane properties like curvature and stability. tue.nl Studies on arginine-modified peptides have used MD simulations to evaluate their capability to interact with phospholipid membranes, showing how the arginine residues anchor the molecule to the lipid headgroups. tue.nl

Together, these simulation techniques can reveal how Dios-Arg orients itself at a membrane interface, with the hydrophobic diosgenin core potentially inserting into the nonpolar lipid tail region and the hydrophilic arginine group remaining anchored at the polar headgroup region. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net Cheminformatics involves the use of computational tools to analyze and organize chemical data, aiding in the design of new molecules with desired properties.

For Dios-Arg, a QSAR study would involve synthesizing a library of analogs with modifications to either the diosgenin core or the arginine side chain. The biological activity of these analogs would be measured experimentally, and this data would then be used to build a predictive model. The model correlates activity with molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties).

A relevant study on diosgenone, a compound structurally similar to diosgenin, developed a 3D-QSAR model to understand its antiplasmodial activity. researchgate.net The model revealed that a combination of electrostatic (70%) and steric (30%) fields could explain most of the variance in the compounds' activity. researchgate.net The resulting contour maps from the QSAR analysis provided crucial insights for design optimization:

Steric Fields: Green contours indicated regions where bulky groups would enhance activity, while yellow contours showed where bulk was detrimental.

Electrostatic Fields: Blue contours highlighted areas where positive charge was favorable, whereas red contours indicated where negative charge would increase activity.

By applying such a QSAR and cheminformatics approach to Dios-Arg, researchers can identify the key structural features required for its biological function. This knowledge guides the rational design of next-generation derivatives with improved potency and selectivity, optimizing the therapeutic potential of the conjugate.

Table 2: Key Parameters in a Hypothetical Dios-Arg QSAR Model

| Parameter | Description | Potential Impact on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient (hydrophobicity) | Optimizing balance for membrane permeability and solubility |

| Molecular Volume | Steric bulk of substituents | Affects fit within the protein binding pocket |

| Partial Charge on Guanidinium Group | Electrostatic potential of the arginine head | Crucial for electrostatic interactions with the target |

| Dipole Moment | Overall polarity of the molecule | Influences solubility and non-specific binding |

Predictive Modeling of Dios-Arg Self-Assembly and Nanoparticle Formation Parameters

The conjugation of a hydrophobic steroid (diosgenin) with a hydrophilic and charged amino acid (arginine) gives Dios-Arg amphiphilic character, suggesting a propensity for self-assembly into higher-order structures like micelles or nanoparticles in aqueous environments. Predictive modeling can be used to understand and control this self-assembly process, which is critical for applications in drug delivery.

Computational models can simulate how individual Dios-Arg molecules interact and aggregate. These models can range from statistical thermodynamic approaches to large-scale MD simulations. The goal is to predict how various parameters influence the formation, size, and stability of the resulting nanoparticles. Many-body potentials, which account for the complex interactions between multiple polymer-grafted nanoparticles, can be developed through machine learning approaches to simulate assembly over large scales. osti.gov

Key parameters that can be investigated through predictive modeling include:

Concentration: The critical aggregation concentration (CAC) above which nanoparticles begin to form.

Solvent Properties: The effect of pH and ionic strength on the electrostatic interactions between arginine groups, which can either promote or inhibit aggregation.

Molecular Geometry: How modifications to the Dios-Arg structure affect its packing and the resulting nanoparticle morphology (e.g., spherical micelles, worm-like structures, or vesicles).

Drug Loading: If used as a drug carrier, models can predict how a payload molecule would be incorporated into the nanoparticle and its effect on stability.

The role of arginine is particularly important, as its guanidinium group can engage in specific intermolecular interactions, such as hydrogen bonding and π-cation stacking, which can drive and stabilize the assembly process. researchgate.net By systematically modeling these parameters, researchers can establish a design space for producing Dios-Arg nanoparticles with specific, reproducible, and desirable characteristics for therapeutic use.

Biosynthetic Origin and Metabolic Context of Diosgenin and Arginine Moieties

Investigation of Diosgenin (B1670711) Biosynthesis Pathways in Plants and Microorganisms

Diosgenin is a phytosteroid sapogenin that serves as a crucial precursor for the synthesis of various steroidal drugs. wikipedia.org Its biosynthesis is a complex process that has been primarily studied in plants, particularly of the Dioscorea (yam) species, with recent explorations into microbial production systems. nih.gov

The biosynthesis of diosgenin in plants originates from the isoprenoid pathway, utilizing either the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.gov These pathways generate isoprene units that are sequentially assembled into the triterpenoid cycloartenol. Subsequent multi-step enzymatic reactions convert cycloartenol into cholesterol. nih.gov Cholesterol then serves as the direct precursor for diosgenin synthesis. The downstream pathway from cholesterol involves a series of oxidation, hydroxylation, and glycosylation reactions regulated by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.net The final steps involve the formation of the characteristic spiroketal side chain. Research has identified numerous key enzymes and unigenes involved in this pathway in plants like Dioscorea zingiberensis and Dioscorea cirrhosa. nih.govnih.gov

Advances in synthetic biology have enabled the reconstruction of the diosgenin biosynthetic pathway in microorganisms. By integrating genes from plants, animals, and yeast, researchers have successfully achieved de novo synthesis of diosgenin in genetically engineered yeast (Saccharomyces cerevisiae). nih.gov This approach offers a promising alternative for the sustainable production of diosgenin, independent of plant sourcing. nih.gov

| Pathway Stage | Key Precursors/Intermediates | Primary Enzyme Classes Involved | Cellular Location (in Plants) |

|---|---|---|---|

| Upstream (Isoprenoid Biosynthesis) | Acetyl-CoA, Pyruvate, Glyceraldehyde-3-phosphate | Various enzymes of MVA and MEP pathways | Cytoplasm (MVA), Plastids (MEP) |

| Sterol Formation | Cycloartenol, Cholesterol | Cycloartenol synthase, Sterol methyltransferases, etc. | Endoplasmic Reticulum |

| Downstream (Conversion to Diosgenin) | Cholesterol | Cytochrome P450s (CYP450s), UDP-glycosyltransferases (UGTs) | Endoplasmic Reticulum, Cytosol |

Enzymatic Transformations and Biocatalytic Synthesis of Diosgenin Derivatives

Diosgenin is typically found in plants as saponins, where it is linked to sugar chains. wikipedia.org The extraction of diosgenin often requires the hydrolysis of these saponins. While traditional methods use harsh acid hydrolysis, which can cause environmental issues, enzymatic and microbial transformations provide a greener alternative. rsc.orgnih.gov

Microorganisms like Trichoderma reesei and Talaromyces stollii have been shown to efficiently convert steroidal saponins into diosgenin. rsc.orgnih.gov These microbes produce a suite of saponin (B1150181) hydrolases that work sequentially to cleave the sugar moieties. For instance, researchers have identified specific α-L-rhamnosidases and β-D-glucosidases that hydrolyze the terminal sugar residues from the saponin structure to release the diosgenin aglycone. rsc.orgresearchgate.net The enzymatic cleavage of the C-3 glycoside from the saponin has been identified as a rate-limiting step in this biotransformation process. researchgate.net This biocatalytic approach has achieved high yields, up to 96.5%, offering an eco-friendly production method. rsc.orgmdpi.com

Furthermore, biotransformation is a key tool for creating novel diosgenin derivatives with potentially enhanced biological activities. brynmawr.edunih.gov Whole-cell biocatalysis and isolated enzymes are used to introduce specific chemical modifications to the diosgenin scaffold. brynmawr.edudocumentsdelivered.com These enzymatic reactions can create a diverse range of analogs that would be difficult to produce through chemical synthesis alone. nih.gov For example, glycosylation of diosgenin can be performed enzymatically to produce specific diosgenyl glycosides. beilstein-journals.org

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Application |

|---|---|---|---|

| α-L-rhamnosidase (Rhase-TS) | Talaromyces stollii | Hydrolyzes terminal α-L-1,2-rhamnoside of steroid saponins. rsc.org | Production of diosgenin from saponins. rsc.org |

| β-D-glucosidase (Gluase-TS) | Talaromyces stollii | Releases residual glucose groups from saponin intermediates. rsc.org | Production of diosgenin from saponins. rsc.org |

| Saponin Hydrolases | Trichoderma reesei | Sequentially cleaves glycosidic bonds at C-3 and C-26 of saponins. nih.govresearchgate.net | Production of diosgenin from saponins. nih.govresearchgate.net |

Broader Metabolic Roles of Arginine in Cellular Physiology and Pathway Engineering

Arginine is a semi-essential amino acid with a remarkably versatile role in cellular metabolism. nih.govresearchgate.net It serves as a substrate for numerous metabolic pathways that produce a variety of biologically active compounds essential for cellular physiology. researchgate.net Key metabolic fates of arginine include its role as a precursor for the synthesis of:

Nitric Oxide (NO) : Catalyzed by nitric oxide synthase (NOS), this reaction is crucial for vasodilation, immune response, and neurotransmission. researchgate.netyoutube.com

Urea : In the urea cycle, arginase hydrolyzes arginine to produce urea (for nitrogen waste disposal) and ornithine. nih.gov

Polyamines : Ornithine, derived from arginine, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are vital for cell proliferation and differentiation. nih.gov

Creatine : Arginine is a key component in the synthesis of creatine, an essential molecule for energy homeostasis in tissues with high energy demands, like muscle and brain. nih.govembopress.org

Proline and Glutamate : Arginine can be catabolized to produce other amino acids, linking it to broader amino acid metabolism. nih.gov

Agmatine : Produced via arginine decarboxylase, agmatine is involved in neurotransmission and can modulate NO production. nih.govresearchgate.net

Given its high value in the pharmaceutical and food industries, significant effort has been directed towards the metabolic engineering of microorganisms for arginine overproduction. nih.govnih.gov In organisms like Escherichia coli and Corynebacterium glutamicum, the arginine biosynthesis pathway is tightly regulated. nih.govresearchgate.net Engineering strategies focus on overcoming these native regulatory mechanisms. nih.gov

Key strategies include:

Removing Feedback Inhibition : The first enzyme in the pathway, N-acetylglutamate synthase (NAGS), is typically inhibited by arginine. Introducing mutant enzymes that are insensitive to this feedback is a common approach. nih.gov

Derepressing Gene Expression : The arginine responsive repressor protein (ArgR) negatively regulates the transcription of biosynthesis genes. Deleting the argR gene can lead to increased enzyme expression. nih.gov

Blocking Degradation Pathways : Deleting genes responsible for arginine and ornithine degradation (e.g., adiA, speC, speF in E. coli) prevents the loss of the target product. nih.gov

Optimizing Precursor and Cofactor Supply : Engineering central carbon metabolism to enhance the supply of precursors (glutamate) and cofactors (NADPH) can further boost production. nih.gov

Through these systematic pathway engineering approaches, researchers have achieved significant improvements in arginine titers, with final strains producing over 87 g/L in fed-batch fermentation. nih.gov

Advanced Academic Applications and Emerging Research Fronts of Dios Arg

Development of Next-Generation Gene and Oligonucleotide Delivery Systems

Dios-Arg stands at the forefront of developing next-generation delivery systems for genetic materials like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). The inherent biocompatibility derived from its natural diosgenin (B1670711) core, coupled with the efficient DNA-condensing properties of the arginine residue, makes it an attractive alternative to viral vectors and other synthetic lipids. nih.govnih.gov Research is focused on refining Dios-Arg formulations to overcome cellular barriers and achieve potent, transient gene expression, which is crucial for applications ranging from protein replacement therapies to advanced gene editing. nih.gov

The efficiency of a gene delivery vehicle is paramount to its therapeutic potential. For Dios-Arg, research has identified several key strategies to enhance its transfection efficacy in vitro. These strategies primarily revolve around the formulation of the lipoplexes—the complexes formed between the cationic Dios-Arg lipid and the anionic nucleic acid.

One of the most effective strategies has been the inclusion of a "helper lipid" in the formulation. The neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is frequently used in combination with cationic lipids. DOPE's conical shape helps to destabilize the endosomal membrane following cellular uptake, promoting the release of the nucleic acid cargo into the cytoplasm. This fusogenic property is critical for avoiding lysosomal degradation and ensuring the genetic material reaches its site of action. Studies on diosgenin-based formulations have shown that the ratio of the cationic lipid to DOPE is a critical parameter that must be optimized to maximize gene expression.

Another key finding is the superior performance of diosgenin as a structural component compared to cholesterol, a common constituent of lipid nanoparticles. Research demonstrates that substituting cholesterol with diosgenin in liposomal formulations can significantly enhance nucleic acid delivery. nih.gov Mechanistic studies suggest that diosgenin facilitates a more efficient cellular uptake pathway, specifically promoting cholesterol-independent, clathrin-mediated endocytosis. nih.govresearchgate.net This pathway is believed to be more productive for gene transfection compared to other endocytic routes. The table below summarizes comparative transfection data for diosgenin-containing liposomes.

| Formulation Component | Nucleic Acid Delivered | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Diosgenin (as co-lipid) | eGFP pDNA | HEK293T | Demonstrated superior transfection efficiency compared to analogous cholesterol-containing liposomes. | nih.gov |

| Diosgenin (as co-lipid) | eGFP mRNA | HEK293T | Enhanced mRNA delivery and expression, attributed to improved intracellular delivery via clathrin-mediated endocytosis. | nih.govresearchgate.net |

| Diosarg-DOPE NPs | Cy3-pDNA | H1299 | Showed effective intracellular uptake as visualized by fluorescence microscopy. | nih.gov |

| Arginine-based Lipid (TFA salt) | pDNA | HeLa | Achieved highest transfection efficiency in HeLa cells, regardless of serum presence, with low cytotoxicity. | nih.gov |

A significant frontier in drug delivery is the development of targeted formulations that can selectively bind to and enter specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects. This is typically achieved by decorating the surface of the nanocarrier with ligands that bind to receptors overexpressed on the target cells. ubc.ca

For Dios-Arg based liposomes, this represents a promising area of emerging research. While the inherent properties of the lipid facilitate general uptake, targeted delivery requires further modification. The strategy involves conjugating specific molecules, such as antibodies, peptides, or small molecules, to the liposome (B1194612) surface. ubc.ca For instance, glutathione (B108866) can be attached to liposomes to target brain cancer cells by hijacking the glutathione transport system to cross the blood-brain barrier. ubc.ca Similarly, ligands like anisamide can be used to target the sigma receptor, which is often overexpressed in certain tumors like melanoma. ubc.ca

While specific examples of ligand-targeted Dios-Arg formulations are not yet widely reported in the literature, the principles are directly applicable. The arginine headgroup or the lipid backbone could serve as chemical handles for conjugation. Future research will likely focus on developing Dios-Arg liposomes functionalized with ligands for receptors relevant to specific diseases, transforming these general delivery systems into highly precise therapeutic agents.

Integration of Dios-Arg into Advanced Multifunctional Nanoplatforms

The versatility of lipid-based nanoparticles allows for their development into sophisticated, multifunctional platforms that can perform several roles simultaneously. Beyond simply delivering a nucleic acid payload, these advanced systems can incorporate therapeutic drugs, imaging agents, and environmentally responsive components.

An exciting application of diosgenin-based lipids is their use in creating synergistic cancer therapies. A recent study developed a diosgenin-based liposome loaded with the chemotherapeutic drug doxorubicin (B1662922) (Dios-DOX-LP). nih.govresearchgate.net In this formulation, diosgenin serves a dual purpose: it replaces cholesterol as a structural membrane stabilizer and acts as a chemotherapy adjuvant that works in synergy with doxorubicin to kill liver cancer cells. nih.gov This dual-functionality approach led to a tumor inhibition rate of 78% in a mouse model and demonstrated 1.6 times greater cytotoxicity in vitro compared to conventional doxorubicin liposomes. nih.govresearchgate.net

The next step in this research direction is the creation of theranostic nanoplatforms. Theranostics combines therapy and diagnostics into a single agent, allowing for real-time monitoring of drug delivery and therapeutic response. nih.govresearchgate.net Dios-Arg liposomes could be engineered to encapsulate not only a gene or drug but also a contrast agent for medical imaging, such as quantum dots for fluorescence imaging or superparamagnetic iron oxide nanoparticles for magnetic resonance imaging (MRI). nih.govmdpi.com Such a multifunctional Dios-Arg platform would enable visualization of liposome accumulation in target tissue, confirmation of cellular uptake, and assessment of treatment efficacy, paving the way for personalized medicine.

Methodological Advancements in High-Throughput Screening of Dios-Arg Analogs and Formulations

The discovery of optimal lipid-based delivery systems has been historically slow, relying on the rational design and laborious one-by-one synthesis and testing of candidate lipids. However, the fields of combinatorial chemistry and high-throughput screening (HTS) are revolutionizing this process. nih.gov These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the identification of lead candidates with superior properties. nih.gov

This approach is highly relevant for the future development of Dios-Arg. Combinatorial synthesis can be used to create extensive libraries of Dios-Arg analogs by systematically varying components of the molecule. nih.gov For example, different amino acids could be tested for the headgroup, the length and saturation of the lipid tails could be altered, or the linker connecting the headgroup to the diosgenin core could be modified. While studies have explored the synthesis of various diosgenyl analogs for applications like anticancer therapy, applying this to gene delivery is a key emerging front. nih.govnih.gov

Once a library of analogs is synthesized, HTS methods can be employed to rapidly screen their transfection efficiency. This often involves automated, multi-well plate-based assays that use reporter genes (e.g., luciferase or green fluorescent protein) to quantify gene expression. nih.gov More advanced HTS techniques utilize DNA barcoding, where each distinct lipid nanoparticle formulation is tagged with a unique DNA barcode. researchgate.netresearchgate.net After administration, deep sequencing can quantify the delivery of each barcode to target organs or cells, allowing for the simultaneous in vivo screening of hundreds of different formulations. researchgate.net Applying these HTS methodologies to libraries of Dios-Arg analogs will undoubtedly accelerate the discovery of next-generation lipids with unparalleled delivery efficiency and cell-type specificity.

Future Research Directions and Scholarly Perspectives for Dios Arg

Unraveling Complex Molecular Mechanisms of Dios-Arg Bioactivity

Future research into the bioactivity of a Diosgenin-Arginine (Dios-Arg) conjugate will necessitate a deep dive into its complex molecular mechanisms. Building upon the extensive research conducted on its parent compound, diosgenin (B1670711), a primary objective would be to elucidate how the addition of an arginine moiety alters or enhances its interaction with cellular targets. Diosgenin is known to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis. nih.govnih.govplos.org Key pathways influenced by diosgenin include PI3K/Akt, NF-κB, and MAPK/ERK, which are central to cancer progression. nih.govplos.org

A crucial area of investigation would be determining whether Dios-Arg acts as a direct ligand for specific receptors. Studies have identified diosgenin as a potential inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ, which are key transcription factors in metabolism and immunity. researchgate.net Research should explore if the arginine conjugate modifies the binding affinity or efficacy at these nuclear receptors. Furthermore, the role of arginine as a precursor to nitric oxide (NO), a critical signaling molecule, introduces another layer of complexity. nih.gov Investigations would need to assess whether the bioactivity of Dios-Arg is partially mediated by localized NO production and the subsequent activation of downstream pathways like cGMP signaling.

Understanding the synergistic or antagonistic effects of combining the steroidal saponin (B1150181) (diosgenin) with a functional amino acid (arginine) is paramount. This would involve comprehensive studies using transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by Dios-Arg. Identifying unique molecular signatures and targets that are not affected by either diosgenin or arginine alone would be a significant step toward defining its novel therapeutic potential.

Table 1: Known Molecular Targets and Pathways of Diosgenin

| Target/Pathway | Biological Process | Potential Implication for Dios-Arg Research |

|---|---|---|

| PI3K/Akt Signaling | Cell survival, proliferation, growth | Investigate modulation of this pathway to see if Arginine conjugation enhances anti-proliferative effects. nih.govplos.org |

| NF-κB Signaling | Inflammation, immune response, cell survival | Determine if Dios-Arg exhibits superior anti-inflammatory activity by dual-targeting NF-κB and NO pathways. nih.govplos.orgnih.gov |

| MAPK/ERK & JNK Pathways | Stress response, apoptosis, proliferation | Assess the impact on these pathways to understand the conjugate's role in cancer cell metastasis and invasion. plos.org |

| STAT3 Signaling | Cell growth, apoptosis | Explore if Dios-Arg can more effectively suppress STAT3 activation, a key factor in hepatocellular carcinoma. researchgate.net |

| Matrix Metalloproteinases (MMPs) | Extracellular matrix degradation, invasion | Examine if the conjugate shows enhanced inhibition of MMP-2 and MMP-9 expression and activity. plos.org |

| RORα and RORγ | Th17 cell differentiation, metabolism | Clarify if Dios-Arg retains or enhances the inverse agonist activity at these nuclear receptors. researchgate.net |

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties

The advancement of Dios-Arg as a potential therapeutic agent is contingent upon the development of efficient and scalable synthetic routes. A primary challenge in working with diosgenin is its poor water solubility and low oral bioavailability, which limits its clinical application. mdpi.com Conjugating diosgenin with the hydrophilic amino acid arginine is a logical strategy to overcome this limitation. Future research should focus on optimizing the coupling reaction between the C-3 hydroxyl group of diosgenin and the carboxyl or amino group of arginine. This will involve exploring various coupling reagents, catalysts, and reaction conditions to maximize yield and purity while preserving the stereochemistry of both parent molecules.

Beyond the initial synthesis, derivatization of the Dios-Arg conjugate itself presents a promising avenue for enhancing its properties. Strategies could include:

Protecting Groups: Employing temporary protecting groups on the guanidinium (B1211019) function of arginine or other reactive sites during synthesis to prevent side reactions and allow for site-specific modifications. researchgate.net

Linker Technology: Introducing biodegradable linkers between the diosgenin and arginine moieties. This could allow for the controlled release of the active components within specific cellular compartments or in response to particular physiological conditions (e.g., pH, enzymatic activity).

Further Modification: Modifying the arginine side chain or the diosgenin backbone to fine-tune the compound's lipophilicity, metabolic stability, and target-binding characteristics. For instance, derivatization of arginine residues in peptides with reagents like acetylacetone (B45752) has been shown to alter their fragmentation patterns and lability, a concept that could be explored to modify bioactivity. nih.gov

The ultimate goal of these synthetic and derivatization efforts is to generate a library of Dios-Arg analogs. These analogs can then be screened to identify candidates with an optimal balance of solubility, stability, bioavailability, and biological activity, paving the way for preclinical development. mdpi.comnih.gov

Advancement of Computational Methodologies for De Novo Design and Prediction

Computational chemistry and bioinformatics offer powerful tools to accelerate the development of novel Dios-Arg-based compounds. Future research will heavily rely on these in silico methodologies for the de novo design of new derivatives and the prediction of their biological activities before undertaking costly and time-consuming synthesis. ardigen.comforesight.org

Molecular docking studies will be fundamental in predicting how different Dios-Arg derivatives bind to known protein targets of diosgenin. mdpi.comresearchgate.net By simulating the interactions within the binding pockets of targets like RORγ or various kinases in the PI3K/Akt pathway, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles. researchgate.netresearchgate.net This approach helps in understanding the structural basis of activity and guiding rational drug design.

Furthermore, the application of artificial intelligence (AI) and machine learning, particularly artificial neural networks, is poised to revolutionize this field. ardigen.comnih.gov These models can be trained on existing datasets of diosgenin derivatives and other steroidal compounds to predict various properties, including:

Bioactivity: Predicting the inhibitory concentration (IC50) or binding affinity against a panel of therapeutic targets.

Pharmacokinetics (ADMET): Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with better drug-like properties early in the discovery process. mdpi.com

Glycation/Modification Propensity: Predicting the likelihood of modification of the arginine residue, which could impact the compound's stability and function. nih.gov

Table 2: Computational Tools for Dios-Arg Research

| Computational Method | Application | Purpose |

|---|---|---|

| Molecular Docking | Binding pose and affinity prediction | To predict how Dios-Arg derivatives interact with protein targets and guide the design of more potent analogs. researchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of conformational stability and dynamics | To understand the stability of the ligand-protein complex over time and the influence of the arginine moiety on binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity | To develop predictive models for the bioactivity of unsynthesized Dios-Arg derivatives. |

| Artificial Neural Networks (ANN) | Prediction of bioactivity and pharmacokinetic properties | To leverage AI for high-throughput virtual screening and prioritization of candidate molecules. nih.gov |

| De Novo Design Algorithms | Generation of novel molecular structures | To design entirely new Dios-Arg analogs with desired properties based on specified constraints. ardigen.comforesight.org |

Translation of Fundamental Dios-Arg Research towards Novel Academic Paradigms

The study of a hybrid molecule like Dios-Arg, which combines a well-characterized natural product with an essential amino acid, has the potential to drive new academic paradigms in drug discovery and chemical biology. Research on this conjugate moves beyond the traditional single-target approach towards a more holistic, multi-target framework, which is increasingly recognized as necessary for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. researchgate.netnih.gov

One emerging paradigm is the concept of "conjugate therapeutics," where two distinct bioactive molecules are linked to create a new chemical entity with synergistic or novel properties. Fundamental research into how the covalent linkage of diosgenin and arginine affects their respective biological activities can provide a valuable blueprint for this field. It raises fundamental questions: Does the arginine moiety simply act as a carrier to improve solubility, or does it actively guide the diosgenin to new biological targets or cellular compartments? Does the conjugate engage targets that neither component can alone?

Furthermore, investigating Dios-Arg contributes to the growing field of "network pharmacology." Diosgenin is known to be a pleiotropic drug, acting on numerous cellular pathways. nih.gov Arginine metabolism is also a central hub in cellular physiology, connecting protein synthesis, cell signaling (via NO), and metabolic pathways. nih.gov Studying how the Dios-Arg conjugate perturbs these interconnected networks can provide deeper insights into disease pathology and reveal novel therapeutic strategies that aim to restore network homeostasis rather than simply inhibiting a single enzyme or receptor. This approach could lead to the development of more effective and less toxic therapies by modulating entire biological systems in a more subtle and integrated manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.